molecular formula C10H21N3O B14773997 1-(4-Amino-cyclohexyl)-3-isopropyl-urea

1-(4-Amino-cyclohexyl)-3-isopropyl-urea

Cat. No.: B14773997
M. Wt: 199.29 g/mol
InChI Key: IINGEPDSHRMVNH-UHFFFAOYSA-N
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Description

1-(4-Amino-cyclohexyl)-3-isopropyl-urea is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a cyclohexyl ring substituted with an amino group at the 4-position and an isopropyl group attached to a urea moiety. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-cyclohexyl)-3-isopropyl-urea typically involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at a temperature between 40-50°C in the presence of palladium on carbon (Pd/C) under 0.1-0.6 bar overpressure . The intermediate 4-aminophenyl acetic acid is further hydrogenated at a temperature between 50-60°C under 1-4 bar overpressure . The resulting 4-amino-cyclohexyl acetic acid is then heated to reflux in hydrochloric ethanol for 1-3 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-cyclohexyl)-3-isopropyl-urea undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions include nitroso derivatives, secondary amines, and various substituted urea derivatives.

Scientific Research Applications

1-(4-Amino-cyclohexyl)-3-isopropyl-urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Amino-cyclohexyl)-3-isopropyl-urea involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also act as an enzyme inhibitor, blocking the active sites of enzymes and preventing their normal function. The pathways involved in its action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 1-(4-Amino-cyclohexyl)-3-isopropyl-urea is unique due to its combination of a cyclohexyl ring, amino group, and urea moiety This structure allows it to participate in a broader range of chemical reactions compared to its analogs

Properties

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

1-(4-aminocyclohexyl)-3-propan-2-ylurea

InChI

InChI=1S/C10H21N3O/c1-7(2)12-10(14)13-9-5-3-8(11)4-6-9/h7-9H,3-6,11H2,1-2H3,(H2,12,13,14)

InChI Key

IINGEPDSHRMVNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)NC1CCC(CC1)N

Origin of Product

United States

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